molecular formula C10H8FN B11917717 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile CAS No. 915030-25-0

5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Cat. No.: B11917717
CAS No.: 915030-25-0
M. Wt: 161.18 g/mol
InChI Key: WWGIROKSWOXQFB-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a fluorinated indene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile typically involves the fluorination of 2,3-dihydro-1H-indene-1-carbonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-one or 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 5-fluoro-2,3-dihydro-1H-indene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
  • 5-Fluoro-2,3-dihydro-1H-indene-1-one
  • 2-Amino-2,3-dihydro-1H-indene-5-carboxamide

Uniqueness

5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the nitrile group provides a site for further functionalization.

Properties

CAS No.

915030-25-0

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

InChI

InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2

InChI Key

WWGIROKSWOXQFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1C#N)C=CC(=C2)F

Origin of Product

United States

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